molecular formula C17H14N4OS2 B2375186 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 478067-20-8

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2375186
CAS No.: 478067-20-8
M. Wt: 354.45
InChI Key: SCCJBQKMASXTGW-UHFFFAOYSA-N
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Description

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Scientific Research Applications

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methoxybenzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile
  • 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-furyl)-5-pyrimidinecarbonitrile
  • 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-pyridyl)-5-pyrimidinecarbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications, such as enzyme inhibition and receptor modulation, where precise molecular interactions are crucial .

Properties

IUPAC Name

2-amino-4-[(4-methoxyphenyl)methylsulfanyl]-6-thiophen-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)10-24-16-13(9-18)15(20-17(19)21-16)14-3-2-8-23-14/h2-8H,10H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCJBQKMASXTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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